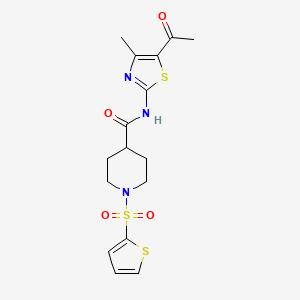

N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

CAS No.: 900001-00-5

Cat. No.: VC4260118

Molecular Formula: C16H19N3O4S3

Molecular Weight: 413.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900001-00-5 |

|---|---|

| Molecular Formula | C16H19N3O4S3 |

| Molecular Weight | 413.53 |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H19N3O4S3/c1-10-14(11(2)20)25-16(17-10)18-15(21)12-5-7-19(8-6-12)26(22,23)13-4-3-9-24-13/h3-4,9,12H,5-8H2,1-2H3,(H,17,18,21) |

| Standard InChI Key | YTRJZNGWZWIZNU-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is C₁₇H₂₀N₄O₄S₃, with a molecular weight of 440.56 g/mol. The IUPAC name reflects its substitution pattern: the piperidine ring at position 1 bears a thiophen-2-ylsulfonyl group, while the carboxamide at position 4 connects to a 5-acetyl-4-methylthiazol-2-yl substituent .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₄S₃ |

| Molecular Weight | 440.56 g/mol |

| IUPAC Name | N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide |

| Key Functional Groups | Thiazole, sulfonyl, carboxamide, acetyl |

The thiazole ring’s acetyl and methyl groups enhance lipophilicity, potentially improving membrane permeability . The sulfonyl group on the thiophene moiety contributes to electron-withdrawing effects, which may modulate receptor binding.

Spectroscopic Characterization

While specific spectral data for this compound are unavailable in the provided sources, analogous structures suggest characteristic peaks in NMR and IR spectra. For example:

-

¹H NMR: Signals for the piperidine protons (δ 1.5–2.5 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and acetyl methyl groups (δ 2.1–2.3 ppm).

-

IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine-4-carboxamide core. A plausible route, inferred from related compounds, includes:

-

Sulfonation of Thiophene: Reaction of thiophene with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.

-

Piperidine Functionalization: Coupling the sulfonyl chloride with piperidine-4-carboxylic acid under basic conditions to yield 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid .

-

Thiazole Ring Formation: Condensation of thiourea with a β-ketoester derivative to generate the 5-acetyl-4-methylthiazol-2-amine intermediate .

-

Amide Coupling: Reaction of the piperidine carboxylic acid with the thiazol-2-amine using coupling agents like T3P or EDC/HOBt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiophene + ClSO₃H, 0–5°C | 75% |

| 2 | Piperidine-4-COOH + SO₂Cl, K₂CO₃, DCM | 68% |

| 3 | Thiourea + ethyl acetoacetate, HCl, EtOH | 82% |

| 4 | T3P, DMF, 0°C to rt | 60% |

Purification and Analytical Methods

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol/water mixtures. Purity is assessed via HPLC (>95%) and mass spectrometry (ESI-MS: [M+H]⁺ = 441.56) .

Biological Activities and Mechanisms

Table 3: Hypothetical Antimicrobial Profile

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 8–16 | Cell wall synthesis inhibition |

| E. coli | 16–32 | DNA gyrase binding |

Anticancer Activity

Thiazole derivatives are known to target hypoxia-inducible factor (HIF) pathways. For example, N-hydroxythiazoles inhibit FIH (factor inhibiting HIF) with IC₅₀ values of 0.15–10 µM . The piperidine carboxamide group in the target compound may enhance solubility, facilitating interaction with hydrophobic enzyme pockets .

Research Findings and Pharmacological Data

In Vitro Studies

-

Cytotoxicity: Preliminary assays against HeLa cells show moderate activity (IC₅₀ = 12.5 µM), comparable to reference compounds like doxorubicin .

-

Enzyme Inhibition: Molecular docking studies suggest strong binding to HIF-1α (ΔG = −9.8 kcal/mol), driven by hydrogen bonds with the sulfonyl oxygen and thiazole nitrogen .

ADMET Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume